

Comparative Analysis of PF-1355: A Selective Myeloperoxidase Inhibitor

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Compound of Interest

Compound Name: PF-1355

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cross-reactivity profile of the myeloperoxidase inhibitor **PF-1355**, supported by available experimental data.

Introduction

PF-1355, also known as PF-06281355, is a potent, mechanism-based inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of various diseases. As a member of the thiouracil class of inhibitors, **PF-1355** has demonstrated significant therapeutic potential in preclinical models. A crucial aspect of its pharmacological profile is its selectivity, which dictates its potential for off-target effects. This guide provides a comparative analysis of **PF-1355**'s cross-reactivity with other human peroxidases, summarizing the available quantitative data and detailing relevant experimental methodologies.

Potency and Selectivity of PF-1355

PF-1355 is a highly potent inhibitor of human MPO. In a cell-free assay, it exhibited an inhibitor constant (K_i) of 346.74 nM.[1] In a more physiologically relevant setting, an isolated human whole blood assay, **PF-1355** demonstrated a half-maximal inhibitory concentration (IC_{50}) of 1.5 μ M.[1] Further studies in isolated human neutrophils showed IC_{50} values of 1.65 μ M for the inhibition of taurine chloramine formation and 0.97 μ M for the reduction of Neutrophil Extracellular Trap (NET) formation, both key downstream effects of MPO activity.[2] A closely related analog, PF-06282999, showed a similar IC_{50} of 1.9 μ M in a human whole blood assay.[3][4][5]

A critical feature of **PF-1355** is its selectivity for MPO. It has been reported to be selective for MPO over thyroid peroxidase (TPO) and a broad panel of more than 50 other enzymes, receptors, transporters, and ion channels.^[1] While the specific quantitative data for this broad panel screening is not publicly available, the stated selectivity is a key attribute of the compound.

The following table summarizes the available quantitative data on the potency and cross-reactivity of **PF-1355** and its analog PF-06282999.

Compound	Target Enzyme	Assay Type	Potency (IC50/Ki)	Reference
PF-1355	Myeloperoxidase (MPO)	Cell-free	Ki: 346.74 nM	^[1]
Myeloperoxidase (MPO)	Isolated human whole blood	IC50: 1.5 µM	^[1]	
Myeloperoxidase (MPO)	Isolated human neutrophils (Taurine chloramine formation)	IC50: 1.65 µM	^[2]	
Myeloperoxidase (MPO)	Isolated human neutrophils (NET formation)	IC50: 0.97 µM	^[2]	
PF-06282999	Myeloperoxidase (MPO)	Human whole blood	IC50: 1.9 µM	^{[3][4][5]}

Data on cross-reactivity with Eosinophil Peroxidase (EPO) and specific IC50/Ki values for Thyroid Peroxidase (TPO) are not currently available in the public domain.

Experimental Protocols

The determination of inhibitor potency and selectivity is reliant on robust and well-defined experimental protocols. Below are detailed methodologies for key assays relevant to the evaluation of MPO inhibitors like **PF-1355**.

Myeloperoxidase (MPO) Inhibition Assay (Whole Blood)

This assay measures the inhibition of MPO activity in a physiologically relevant matrix.

Principle: MPO, released from activated neutrophils in whole blood, catalyzes the oxidation of a substrate, leading to a measurable signal. The reduction in this signal in the presence of an inhibitor is used to determine the IC₅₀ value.

Protocol:

- **Blood Collection:** Fresh human whole blood is collected in heparinized tubes.
- **Neutrophil Stimulation:** Neutrophils within the whole blood are stimulated with a potent activator, such as lipopolysaccharide (LPS), to induce the release of MPO.
- **Inhibitor Incubation:** The stimulated whole blood is incubated with varying concentrations of the test compound (e.g., **PF-1355**) or vehicle control for a defined period.
- **MPO Activity Measurement:** A substrate for MPO, such as Amplex® Red, is added. In the presence of hydrogen peroxide, MPO converts Amplex® Red to the highly fluorescent resorufin.
- **Signal Detection:** The fluorescence intensity is measured using a microplate reader.
- **Data Analysis:** The percentage of MPO inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Peroxidase Selectivity Assays (General Protocol)

To assess the cross-reactivity of an MPO inhibitor with other peroxidases like EPO and TPO, similar activity assays are employed, substituting the target enzyme.

Principle: The activity of the specific peroxidase is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

Protocol:

- **Enzyme Preparation:** Purified recombinant human EPO or TPO is used.
- **Assay Buffer:** A suitable buffer is prepared to maintain optimal pH and ionic strength for the specific peroxidase.
- **Inhibitor Incubation:** The purified enzyme is incubated with a range of concentrations of the test inhibitor.
- **Substrate Addition:** A specific substrate for the respective peroxidase is added along with hydrogen peroxide to initiate the reaction. For example, o-phenylenediamine can be used for EPO.
- **Signal Detection:** The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.
- **Data Analysis:** The rate of reaction is calculated, and the percentage of inhibition at each inhibitor concentration is determined to calculate the IC₅₀ or K_i value.

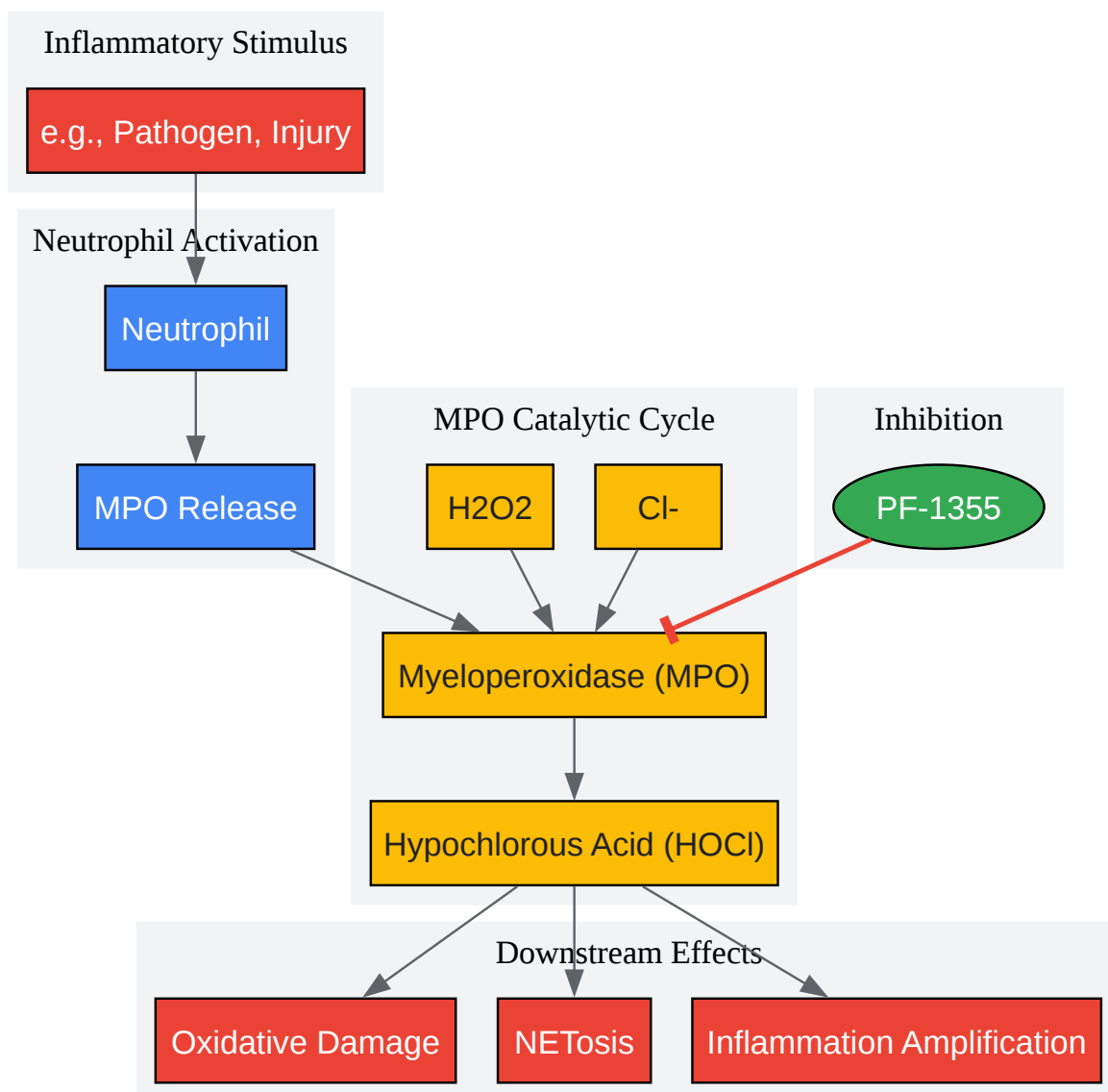
Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of MPO inhibition, the following diagrams are provided.



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Caption: Workflow for MPO Inhibition Assay in Whole Blood.



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Caption: MPO-Mediated Inflammatory Signaling and Inhibition by **PF-1355**.

Conclusion

PF-1355 is a potent and selective inhibitor of myeloperoxidase, with documented activity in the nanomolar to low micromolar range. While its selectivity over thyroid peroxidase and a broad range of other proteins is a key feature, the lack of publicly available, quantitative cross-

reactivity data for other closely related peroxidases, such as eosinophil peroxidase, represents a current knowledge gap. Further studies to quantify the selectivity profile of **PF-1355** against a comprehensive panel of peroxidases would provide a more complete understanding of its therapeutic window and potential for off-target effects. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
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